

Introduction: The Structural Significance of Spirocyclic Scaffolds

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Compound of Interest

Compound Name: 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride

CAS No.: 2287331-84-2

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The 5-Oxaspiro[3.5]nonan-9-amine scaffold presents a fascinating challenge in conformational analysis, merging three distinct structural motifs: a strained oxetane ring, a flexible cyclohexane ring, and a stereochemically critical amine substituent, all pivoting around a single quaternary spiro-carbon. In medicinal chemistry, oxetane moieties are increasingly employed to fine-tune physicochemical properties such as solubility and metabolic stability, while also acting as conformational locks.^{[1][2]} The three-dimensional arrangement of the amine group is paramount, as its orientation dictates potential interactions with biological targets, such as hydrogen bonding to a receptor's active site.

Understanding the preferred 3D conformation of this molecule is not an academic exercise; it is a critical prerequisite for rational drug design, enabling accurate predictions of binding affinity, selectivity, and structure-activity relationships (SAR). This guide outlines a synergistic approach, combining computational modeling with Nuclear Magnetic Resonance (NMR) spectroscopy to build a validated, high-confidence conformational model.

The Theoretical Conformational Landscape

The overall 3D structure of 5-Oxaspiro[3.5]nonan-9-amine is a composite of the conformational preferences of its constituent rings and the orientation of its key substituent.

- **The Oxetane Ring:** Contrary to a simple square, the four-membered oxetane ring is not planar. It adopts a puckered conformation to alleviate ring strain.^{[3][4]} This puckering is

subtle but critical, influencing the trajectory of the bonds at the spiro-center.

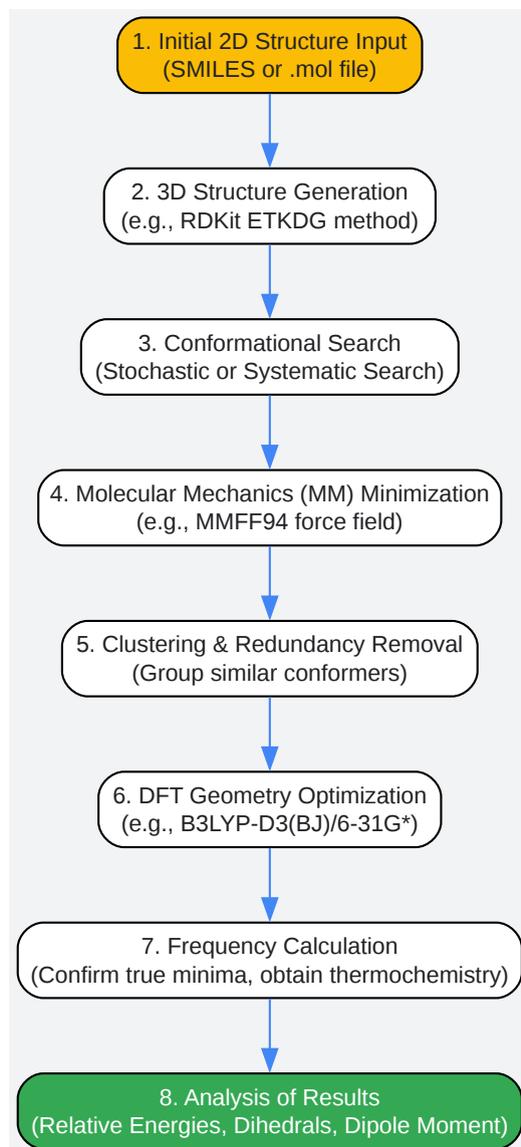
- **The Cyclohexane Ring:** The cyclohexane ring overwhelmingly favors a low-energy chair conformation to minimize both angle strain and torsional strain.[5][6] It exists in a rapid dynamic equilibrium, flipping between two chair forms.
- **The Amine Substituent:** The exocyclic amine group on the cyclohexane ring can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For most monosubstituted cyclohexanes, the equatorial position is significantly more stable as it avoids destabilizing 1,3-diaxial steric interactions.[7]

The central conformational question for 5-Oxaspiro[3.5]nonan-9-amine revolves around the ring-flip equilibrium of the cyclohexane moiety, which dictates whether the amine group at C9 is in an axial or equatorial position. The spiro-fused oxetane acts as a bulky substituent and influences this equilibrium. The conformation with the amine group in the equatorial position is predicted to be the major, most stable conformer.

Caption: Predicted conformational equilibrium of 5-Oxaspiro[3.5]nonan-9-amine.

Computational Workflow for Conformation Prediction

A robust computational workflow is the first step in mapping the molecule's potential energy surface and identifying low-energy, stable conformers.[8] This in silico approach provides a theoretical model that will subsequently be validated experimentally.



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Caption: Workflow for computational conformational analysis.

Detailed Protocol: In Silico Conformational Analysis

This protocol outlines a best-practice approach using widely available computational chemistry software.

- Initial Structure Generation:
 - Action: Generate an initial 3D structure from a 2D representation (e.g., SMILES string).

- Causality: A reasonable starting geometry is required for conformational searching. Methods like ETKDG in RDKit are recommended as they incorporate crystallographic torsion-angle preferences, leading to higher-quality initial conformers.[9]
- Conformational Search:
 - Action: Perform a systematic or stochastic search of the conformational space.
 - Causality: Molecules are dynamic and can adopt multiple shapes.[8] A thorough search is essential to locate all relevant low-energy minima on the potential energy surface. For a molecule with the flexibility of 5-Oxaspiro[3.5]nonan-9-amine, a stochastic method is generally more efficient than a systematic search.[9]
- Geometry Optimization and Energy Calculation:
 - Action: Subject the unique conformers from the search to full geometry optimization using Density Functional Theory (DFT). A common and robust level of theory is B3LYP with a dispersion correction (e.g., D3(BJ)) and a Pople-style basis set (e.g., 6-31G* or larger).[10] [11]
 - Causality: DFT provides a good balance of accuracy and computational cost for optimizing small organic molecules.[10] The dispersion correction is crucial for accurately modeling non-covalent intramolecular interactions that can influence conformational preference.[12]
- Thermochemical Analysis:
 - Action: Perform a frequency calculation on each optimized conformer at the same level of theory.
 - Causality: This step serves two purposes. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate relative Gibbs free energies (ΔG), which determine the Boltzmann population of each conformer at a given temperature.

Predicted Quantitative Data

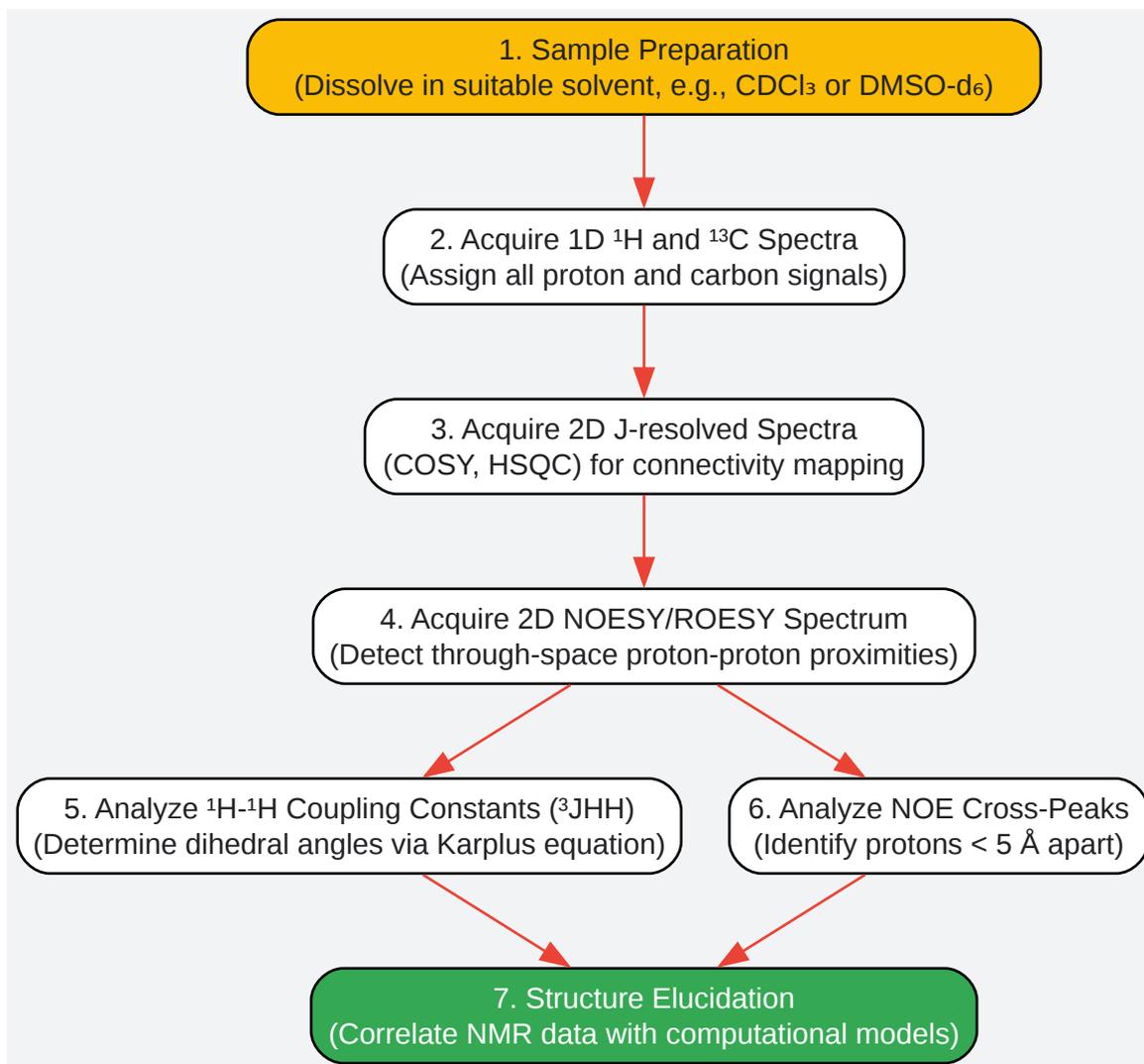
A successful computational study would yield data summarizing the key properties of the most stable conformers. The lowest energy conformer, predicted to have the amine in the equatorial position, is designated Conf-01.

Conformer ID	Amine Position	Relative Energy (ΔE , kcal/mol)	Relative Gibbs Free Energy (ΔG , kcal/mol)	Boltzmann Population (298K, %)	C8-C9-N-H Dihedral ($^\circ$)
Conf-01	Equatorial	0.00	0.00	~98.9	~175.5
Conf-02	Axial	+2.85	+2.70	~1.1	~65.2

Note: Data are representative values based on known principles of cyclohexylamine conformation and serve as a predictive model for this specific system.

Experimental Validation via NMR Spectroscopy

Computational models must be validated by empirical data. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the solution-state conformation of small molecules.^{[13][14][15]} The analysis focuses on two key types of data: scalar (J) couplings and through-space Nuclear Overhauser Effects (NOEs).



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Caption: Workflow for experimental validation using NMR spectroscopy.

Detailed Protocol: NMR-Based Conformational Analysis

- Full Spectral Assignment:
 - Action: Acquire standard 1D (^1H , ^{13}C) and 2D (COSY, HSQC) spectra.
 - Causality: An unambiguous assignment of every proton and carbon signal is a prerequisite for any further structural analysis. COSY identifies protons coupled through bonds, while HSQC correlates each proton to its directly attached carbon.

- Analysis of $^3J_{HH}$ Coupling Constants:
 - Action: Measure the coupling constants (3J) for the proton at C9 (H9).
 - Causality: The magnitude of the three-bond coupling constant between H9 and its neighbors on the cyclohexane ring is dependent on the dihedral angle between them (Karplus relationship). A large coupling constant (~10-13 Hz) is indicative of an anti-periplanar (180°) relationship, which occurs when H9 is axial. A small coupling constant (~2-5 Hz) indicates a gauche ($\sim 60^\circ$) relationship, seen when H9 is equatorial. This provides strong evidence for the axial/equatorial position of the amine group.
- NOESY/ROESY Experiments:
 - Action: Acquire a 2D NOESY (or ROESY for intermediate-sized molecules) spectrum.[\[16\]](#)
 - Causality: These experiments detect protons that are close to each other in space ($< 5 \text{ \AA}$), regardless of bonding.[\[17\]](#) This is the most direct method for confirming spatial relationships. For the predicted major conformer (equatorial amine), specific NOE correlations are expected that would be absent in the minor (axial) conformer.

Predicted Key NOE Correlations for the Equatorial Amine Conformer

The table below lists the critical NOE cross-peaks that would validate the computationally predicted lowest-energy structure (Conf-01). Protons are labeled HX (axial) or HE (equatorial) on carbon X.

Proton 1	Proton 2	Expected NOE	Rationale for Conformer Validation
H9 (Axial)	H7ax, H1ax	Strong	Confirms the axial position of H9, and therefore the equatorial position of the amine group, due to its proximity to other axial protons on the same face of the ring.
H9 (Axial)	H6eq, H8eq	Weak/None	Proximity to equatorial protons on adjacent carbons is expected to be minimal.
H6ax / H8ax	Protons on Oxetane Ring	Present	Indicates proximity between the "top" face of the cyclohexane ring and the oxetane ring.

Data Synthesis and Interpretation

The final step in the structural elucidation process is the synthesis of all available data. A high-confidence conformational assignment is achieved when the experimental NMR data corroborates the predictions from the computational model.

- **Agreement:** If the observed large coupling constants for H9 and the key NOE correlations (e.g., H9ax ↔ H7ax/H1ax) match the predictions for the equatorial amine conformer (Conf-01), the model is considered validated.
- **Disagreement:** Significant discrepancies between experimental data and the computational model would suggest that the computational method was insufficient (e.g., wrong functional, inadequate basis set) or that solvent effects, not accounted for in the gas-phase calculation,

play a dominant role in solution. This would necessitate a refinement of the computational protocol (e.g., including an implicit solvent model) and re-evaluation.

Conclusion

The 3D structural conformation of 5-Oxaspiro[3.5]nonan-9-amine is governed by the strong preference of the cyclohexane ring for a chair form and the energetic penalty of 1,3-diaxial interactions. This leads to a high theoretical probability that the molecule exists predominantly in a conformation where the C9-amine group occupies an equatorial position. This guide provides a comprehensive, dual-pronged strategy for confirming this hypothesis. By first using robust computational methods to predict the low-energy conformational landscape and then validating this model with specific, targeted NMR experiments (J-coupling and NOE analysis), researchers can achieve a definitive and reliable assignment of the molecule's bioactive 3D structure. This validated structural knowledge is fundamental for advancing its application in drug discovery and development.

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